molecular formula C13H25NO2 B6353535 tert-Butyl 3-(cyclohexylamino)propanoate CAS No. 66937-56-2

tert-Butyl 3-(cyclohexylamino)propanoate

Cat. No.: B6353535
CAS No.: 66937-56-2
M. Wt: 227.34 g/mol
InChI Key: YHEGEGRJAGMVKA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclohexylamino)propanoate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a tert-butyl ester group and a cyclohexylamino group attached to a propanoate backbone.

Preparation Methods

The synthesis of tert-Butyl 3-(cyclohexylamino)propanoate can be achieved through several methods. One efficient method involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation, all proceeding smoothly in one pot . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

tert-Butyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(cyclohexylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has potential biological activity, making it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

tert-Butyl 3-(cyclohexylamino)propanoate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar tert-butyl ester group but differs in the presence of hydroxyethoxy groups.

    tert-Butyl 3-hydroxypropionate: This compound has a hydroxyl group instead of the cyclohexylamino group.

The uniqueness of this compound lies in its combination of the tert-butyl ester and cyclohexylamino groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(cyclohexylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGEGRJAGMVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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